![molecular formula C23H26N4O5 B2522531 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate CAS No. 1351661-93-2](/img/structure/B2522531.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of a precursor with a suitable reagent . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
Imidazole has a five-membered ring structure with two non-adjacent nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The benzimidazole nucleus serves as an essential pharmacophore in drug development due to its bioisosteric resemblance to naturally occurring nucleotides. Researchers have extensively utilized benzimidazole derivatives as drug scaffolds. Notably, compounds containing the benzimidazole nucleus exhibit a wide range of biological activities, including:
- Antiviral Activity : Some benzimidazole derivatives demonstrate antiviral effects, making them potential candidates for antiviral drug development .
- Antitumor Properties : Certain benzimidazole derivatives exhibit antitumor activity, which could be valuable in cancer therapy .
- Antihypertensive Effects : Benzimidazole-based compounds have been explored for their potential in managing hypertension .
- Proton Pump Inhibition : Some derivatives act as proton pump inhibitors, which are relevant for treating acid-related disorders .
- Anthelmintic Activity : Benzimidazole derivatives have been studied for their efficacy against parasitic worms .
- Antimicrobial Properties : These compounds also show promise as antimicrobial agents .
- Anti-Inflammatory Effects : Benzimidazole derivatives may have anti-inflammatory properties .
Synthesis Routes
Synthetic Methods: Several synthetic routes lead to the formation of 4-(1H-benzo[d]imidazol-2-yl)aniline (1), the core structure of the compound:
- Reaction with Carboxylic Acids : o-Phenylenediamine reacts with aromatic carboxylic acids in the presence of strong dehydrating agents (such as polyphosphoric acid) to yield 2-aryl benzimidazoles .
- Microwave-Assisted Synthesis : Heating a mixture of p-aminobenzoic acid and polyphosphoric acid results in efficient synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline .
Antimicrobial Potential
The benzimidazole scaffold has been explored for its antimicrobial properties:
Mechanism of Action
Target of Action
The compound, 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of the compound with its targets leads to changes in cellular processes, which result in its various biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound likely has multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of new imidazole-containing compounds is an active area of research .
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c26-21(11-10-17-6-2-1-3-7-17)25-14-12-24(13-15-25)16-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWNSIAFRGADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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